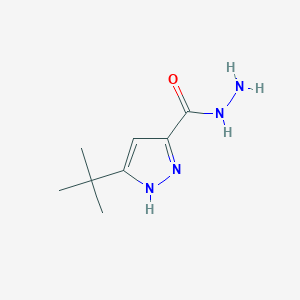

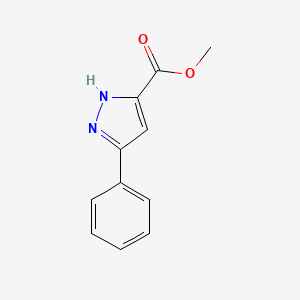

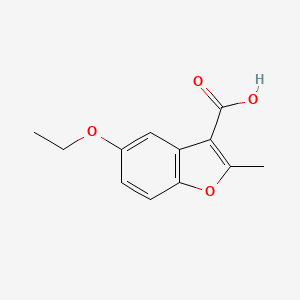

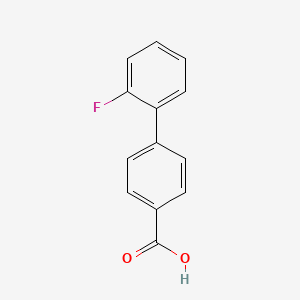

3-(1H-benzimidazol-2-yl)-2H-chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(1H-benzimidazol-2-yl)-2H-chromen-2-one, also known as Xanthone, is a naturally occurring compound found in various plants. It has been widely studied for its potential therapeutic applications due to its unique chemical structure and pharmacological properties.

Aplicaciones Científicas De Investigación

Potential Anticancer Agents

The compound has been used in the synthesis of organometallic complexes known as potential cyclin-dependent kinase (Cdk) inhibitors . These inhibitors play a crucial role in the division cycle, making them targets for anticancer therapy .

Antitumor Activity

A set of 3-(1H-benzimidazol-2-yl)quinolin-2(1H)-one-resveratrol antitumor hybrids were designed, synthesized, and evaluated . Some of these hybrids exhibited significant antiproliferative activity on selected tumor cell lines .

Antioxidant Activity

The same set of hybrids also displayed potent antioxidant effect in mice . This antioxidant activity may be related to its antitumor effect .

Non-Cytotoxicity on Normal Cells

All these compounds displayed no cytotoxicity on HL-7702 normal liver cell line . This indicates that they can selectively target cancer cells without harming normal cells .

Potential Antineoplastic Agents

One representative hybrid showed potent antineoplastic effect and no obvious toxic effects . This suggests that it could be used as anticancer drug candidates .

Quantum Computational Studies

The compound has been used in quantum computational studies . These studies help in understanding the properties of the compound at a molecular level .

Mecanismo De Acción

Target of Action

The primary target of 3-(1H-benzimidazol-2-yl)-2H-chromen-2-one is the Serine/threonine-protein kinase Chk1 . This kinase plays a crucial role in cell cycle regulation, particularly in response to DNA damage. It is involved in the activation of cell cycle checkpoints, which pause the cell cycle to allow for DNA repair .

Mode of Action

For instance, they can inhibit the activity of kinases, such as Chk1, thereby affecting cell cycle progression . This interaction can lead to changes in the cell, such as cell cycle arrest or apoptosis .

Biochemical Pathways

The compound’s interaction with Chk1 can affect various biochemical pathways. For instance, it can influence the DNA damage response pathway, which is activated in response to DNA damage. By inhibiting Chk1, the compound can disrupt this pathway, potentially leading to cell cycle arrest and apoptosis . Additionally, benzimidazole derivatives have been found to exhibit antioxidant activity, suggesting they may interact with pathways involved in oxidative stress .

Pharmacokinetics

Benzimidazole derivatives are generally known to have good absorption and distribution profiles . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would impact its bioavailability, which in turn would influence its efficacy.

Result of Action

The result of the compound’s action would depend on its specific interactions with its target and the subsequent effects on cellular pathways. For instance, if the compound inhibits Chk1, it could lead to cell cycle arrest and apoptosis, potentially exerting an anticancer effect . Additionally, its antioxidant activity could help protect cells from oxidative stress .

Action Environment

The action, efficacy, and stability of 3-(1H-benzimidazol-2-yl)-2H-chromen-2-one could be influenced by various environmental factors. For instance, factors such as pH and temperature could affect the compound’s stability and activity. Additionally, the presence of other molecules could influence the compound’s interactions with its target .

Propiedades

IUPAC Name |

3-(1H-benzimidazol-2-yl)chromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O2/c19-16-11(9-10-5-1-4-8-14(10)20-16)15-17-12-6-2-3-7-13(12)18-15/h1-9H,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRFHFTBLQARMCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352673 |

Source

|

| Record name | ST076513 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47201115 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-(1H-benzimidazol-2-yl)-2H-chromen-2-one | |

CAS RN |

1032-97-9 |

Source

|

| Record name | ST076513 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Benzo[1,3]dioxol-5-yl-2-(3-formyl-indol-1-yl)-acetamide](/img/structure/B1298683.png)

![5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B1298697.png)